Acridinium C2 NHS Ester

Chemiluminescence immunoassay Antibody labeling Immunochemistry

Inconsistent NHS ester labeling efficiency due to premature hydrolysis compromises assay sensitivity and batch-to-batch reproducibility. Acridinium C2 NHS Ester addresses this through a structurally defined C-2 substitution motif validated on automated immunochemistry platforms such as Siemens ADVIA Centaur systems, delivering attomole-range detection limits. • Requires dissolution in strictly anhydrous DMF or DMSO prior to conjugation; exposure to ambient moisture hydrolyzes the NHS group to inactive carboxylic acid. • Generates flash chemiluminescence upon alkaline hydrogen peroxide triggering, with label release behavior optimized for solution-phase immunoassays where total light output governs sensitivity. • Supplied as a solid, stored at -20°C, and shipped under dry ice to preserve NHS ester reactivity from warehouse to laboratory.

Molecular Formula C29H23F3N2O9S
Molecular Weight 632.6 g/mol
Cat. No. B562018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridinium C2 NHS Ester
Synonyms4-(2-Succinimidyl-oxycarbonylethyl)-phenyl-10-acridinium-9-carboxylate Triflurormethyl Sulfonate
Molecular FormulaC29H23F3N2O9S
Molecular Weight632.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H23N2O6.CHF3O3S/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32;2-1(3,4)8(5,6)7/h2-11,13-14H,12,15-17H2,1H3;(H,5,6,7)/q+1;/p-1
InChIKeyNFDRKKHKYOEOLR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridinium C2 NHS Ester Overview


Acridinium C2 NHS Ester (CAS 177332-37-5, C29H23F3N2O9S, MW 632.56) is an N-hydroxysuccinimide (NHS)-activated chemiluminescent acridinium ester used for covalent labeling of primary amine-containing biomolecules including antibodies, proteins, and nucleic acids . Upon exposure to alkaline hydrogen peroxide, the acridinium moiety generates a flash chemiluminescence signal with detection limits in the attomole range [1]. This compound belongs to the acridinium phenyl ester class widely deployed in automated clinical immunochemistry analyzers such as the Siemens ADVIA Centaur systems [1], and is supplied for Research Use Only (RUO) in solid form requiring storage at -20°C .

Why Acridinium C2 NHS Ester Is Not Interchangeable


Substitution among acridinium NHS esters is constrained by three non-interchangeable variables: (1) post-activation label release behavior—whether the acridinium moiety dissociates from or remains attached to the carrier protein upon hydrogen peroxide triggering ; (2) linker length and substitution pattern, which alter light output kinetics and aqueous stability profiles [1]; and (3) NHS ester hydrolysis susceptibility during labeling, which differs based on steric protection and electronic environment . A procurement decision predicated solely on the NHS functional group without considering these structurally encoded performance parameters will result in divergent assay sensitivity, reproducibility, and shelf-life characteristics that cannot be compensated for by protocol adjustment.

Acridinium C2 NHS Ester Comparative Performance Evidence


Label Release Fate: Carrier-Release vs. Carrier-Bound

Acridinium C2 NHS Ester exhibits carrier-release behavior upon hydrogen peroxide activation, wherein the acridinium label is cleaved from the labeled carrier (e.g., protein or antibody) during signal generation. In direct comparison, Lumiwox™ acridinium NHS ester (#26000) retains the acridinium moiety covalently attached to the carrier after activation . This distinction is structural rather than optional—the release versus retention mechanism is encoded in the molecular design and determines whether the chemiluminescent species diffuses into bulk solution or remains localized to the capture complex.

Chemiluminescence immunoassay Antibody labeling Immunochemistry

C-2 Substitution and Light Output Enhancement

An empirical structure-activity study demonstrated that the presence of electron-donating methoxy groups at the C-2 position of the acridinium ring correlates with increased light output relative to unsubstituted acridinium phenyl esters [1]. The study established that acridinium phenyl esters are substantially more luminescent than simple alkyl esters [1]. While this study did not directly measure Acridinium C2 NHS Ester, the C-2 substitution motif—a core structural feature of Acridinium C2 NHS Ester—places this compound within the class of enhanced light-output labels.

Chemiluminescence efficiency Quantum yield Immunoassay sensitivity

C-2 Alkoxy Branching: Stability and Emission Kinetics

A 2014 study investigating remote alkoxy substituents at the C-2 position of acridinium dimethylphenyl esters quantified the effects of branched versus unbranched alkoxy chains on performance parameters. Compound 5 (branched C-2 alkoxy substitution) exhibited ≥10% improved long-term chemiluminescence stability at both pH 6 and pH 7.4 compared to its unbranched counterpart Compound 11 [1]. In parallel, Compound 10 (branched hexa(ethylene)glycol C-2 substitution) demonstrated >4-fold faster light emission compared to its unbranched counterpart Compound 12 [1].

Chemiluminescence stability Emission kinetics Automated immunoassay

NHS Ester Hydrolysis Susceptibility

Acridinium C2 NHS Ester, like all acridinium NHS esters, is highly moisture-sensitive: trace water triggers hydrolysis of the NHS ester group, converting the reactive labeling moiety to an inactive carboxylic acid form that cannot conjugate to primary amines . The rate of NHS ester hydrolysis increases with pH, with optimal protein labeling occurring under physiological to weakly alkaline conditions (pH 7.2-9) [1]. This sensitivity is not uniform across labeling chemistries—acridinium amides demonstrate higher stability and stronger resistance to hydrolysis than acridinium ester structures .

Protein labeling Hydrolysis stability Bioconjugation

Acridinium C2 NHS Ester Application Scenarios


High-Sensitivity Automated Immunoassays

The attomole-range detection limits of acridinium phenyl ester labels make Acridinium C2 NHS Ester suitable for automated clinical immunochemistry platforms where ultra-sensitive analyte quantification is required. As demonstrated in Siemens ADVIA Centaur systems, acridinium phenyl esters provide the sensitivity necessary for low-abundance biomarkers . The C-2 substitution motif of this compound aligns with the structural class validated for high-sensitivity automated clinical assays.

Solution-Phase Homogeneous Immunoassays

The carrier-release behavior of Acridinium C2 NHS Ester upon hydrogen peroxide activation makes it appropriate for solution-phase immunoassays where the chemiluminescent species diffuses into bulk solution for detection. In such formats, the spatial origin of the signal is irrelevant—only total light output matters. Conversely, applications requiring signal localization (e.g., solid-phase proximity assays, spatially addressable microarrays) should instead consider Lumiwox™ acridinium NHS ester (#26000), which retains the label attached to the carrier.

Protein & Antibody Labeling in Anhydrous Workflows

Acridinium C2 NHS Ester is indicated for protein and antibody labeling protocols where strict anhydrous conditions can be maintained . The NHS ester requires dissolution in strictly anhydrous DMF or DMSO prior to conjugation; exposure to ambient humidity or aqueous buffers before the labeling step will hydrolyze the NHS group to inactive carboxylic acid. This operational constraint must be factored into procurement decisions—laboratories lacking humidity-controlled environments or anhydrous solvent handling infrastructure may experience higher labeling failure rates .

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